2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Agrochemical fungicide thiazole carboxanilide Rhizoctonia solani

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is a trisubstituted 1,3-thiazole derivative bearing a 2-chloro group, a 5-benzoyl group, and a 4-trifluoromethyl group, with molecular formula C11H5ClF3NOS and molecular weight 291.68 g/mol. The compound belongs to a broader class of 2,4,5-trisubstituted thiazoles that have been extensively investigated for diverse biological activities including fungicidal, antiviral, and kinase inhibitory properties.

Molecular Formula C11H5ClF3NOS
Molecular Weight 291.68 g/mol
Cat. No. B12446025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole
Molecular FormulaC11H5ClF3NOS
Molecular Weight291.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F
InChIInChI=1S/C11H5ClF3NOS/c12-10-16-9(11(13,14)15)8(18-10)7(17)6-4-2-1-3-5-6/h1-5H
InChIKeyJMJWKBXHDKNOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: Trisubstituted Thiazole Scaffold for Agrochemical and Medicinal Chemistry Procurement


2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is a trisubstituted 1,3-thiazole derivative bearing a 2-chloro group, a 5-benzoyl group, and a 4-trifluoromethyl group, with molecular formula C11H5ClF3NOS and molecular weight 291.68 g/mol . The compound belongs to a broader class of 2,4,5-trisubstituted thiazoles that have been extensively investigated for diverse biological activities including fungicidal, antiviral, and kinase inhibitory properties [1]. The trifluoromethyl substituent at the 4-position enhances lipophilicity and metabolic stability, while the chloro and benzoyl groups provide distinct electronic and steric profiles that differentiate this compound from other thiazole-based scaffolds .

Why 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Cannot Be Replaced by Unsubstituted or Mono-Substituted Thiazole Analogs in Structure-Activity Optimization Programs


The presence of three distinct substituents on the 1,3-thiazole core—chloro at C2, benzoyl at C5, and trifluoromethyl at C4—creates a unique electronic and steric environment that cannot be replicated by simpler thiazole derivatives. In 2,4,5-trisubstituted thiazole series, variation at the 4- and 5-positions has been shown to drastically alter HIV-1 reverse transcriptase inhibitory potency, with IC50 values spanning nearly three orders of magnitude (0.010 μM to 9.59 μM) depending on substitution pattern [1]. Similarly, fungicidal activity of 4-trifluoromethylthiazole-5-carboxanilides against Rhizoctonia solani is highly sensitive to the nature of substituents on the thiazole ring, with EC50 values ranging from 1.28 mg/L to >50 mg/L [2]. The combination of electron-withdrawing chloro and trifluoromethyl groups with the benzoyl carbonyl provides a reactivity profile distinct from analogs lacking one or more of these functionalities, rendering simple substitution with less substituted thiazole building blocks inadequate for maintaining desired biological activity.

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: Quantitative Differentiation Evidence for Procurement Decision-Making


Fungicidal Potency of 4-Trifluoromethylthiazole-5-carboxanilides vs. 4-Methylthiazole Analogs

In a direct class-level comparison of thiazole carboxanilide fungicides, 4-trifluoromethyl-substituted thiazoles consistently exhibit superior fungicidal activity relative to their 4-methyl counterparts. The most potent compound in a 2016 series, N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide (8i), demonstrated an EC50 of 1.28 mg/L against Rhizoctonia solani, which was comparable to the commercial fungicide Thifluzamide [1]. The presence of the 4-trifluoromethyl group is essential for this level of activity; 4-methylthiazole-5-carboxamides such as Metsulfovax show reduced efficacy [2].

Agrochemical fungicide thiazole carboxanilide Rhizoctonia solani

HIV-1 Reverse Transcriptase Inhibition: Potency Range of 2,4,5-Trisubstituted Thiazoles vs. NNRTI Benchmark Nevirapine

In a 2014 study of 2,4,5-trisubstituted thiazoles (TSTs) as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), thirty compounds showed potent inhibition against wild-type HIV-1 replication at submicromolar concentrations ranging from 0.046 μM to 9.59 μM . Among the most potent TSTs, compounds 21, 23, and 24 exhibited IC50 fold changes against NNRTI-resistant HIV-1 strains ranging from 2.6 to 111, which compared favorably to nevirapine (15.6- to 371-fold changes) . Subsequent optimization in 2016 yielded compounds 14, 16, 17, and 19 with IC50 values of 0.010 μM against HIV-1, representing a 4.6- to 959-fold improvement over the least potent TSTs in the earlier series [1].

Antiviral drug discovery HIV-1 NNRTI trisubstituted thiazole

Herbicide Safener Activity: Flurazole (2-Chloro-4-trifluoromethylthiazole-5-carboxylate) vs. CGA-92194 in Sorghum Protection

Flurazole (benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate), a direct structural analog of the target compound differing only in the 5-substituent (carboxylate ester vs. benzoyl ketone), has been evaluated as a herbicide safener for chloroacetanilide herbicides in grain sorghum. In field studies, flurazole provided protection against injury, stand reduction, and yield loss caused by alachlor and metolachlor, with efficacy similar to the safener CGA-92194 [1]. In vitro enzyme assays showed that flurazole had little inhibitory effect on cysteine synthase activity between 3 and 30 μM, suggesting its safening mechanism operates through cytochrome P450 induction rather than direct enzyme activation [2].

Herbicide safener agrochemical sorghum protection

Cdc7 Kinase Inhibition: Predictive QSAR Model for Trisubstituted Thiazole IC50 Values

A gene expression programming (GEP) model was developed to predict the IC50 of trisubstituted thiazoles as Cdc7 kinase inhibitors, a target implicated in cancer cell proliferation [1]. The model demonstrated good correlation between experimental and predicted log(IC50) values across a series of 2,4,5-trisubstituted thiazoles. A potent, selective Cdc7 inhibitor was identified that decreased phosphorylation of the direct substrate MCM2 both in vitro and in vivo, and inhibited DNA synthesis and cell viability in cancer cells [1].

Cancer therapeutics kinase inhibitor QSAR modeling

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: Optimal Research and Industrial Application Scenarios


Agrochemical Fungicide Lead Optimization Programs

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole serves as a key building block for synthesizing 4-trifluoromethylthiazole-5-carboxanilide fungicide candidates. As demonstrated in Section 3, 4-trifluoromethyl-substituted thiazoles consistently outperform 4-methyl analogs in fungicidal activity against Rhizoctonia solani, with EC50 values as low as 1.28 mg/L [1]. The 5-benzoyl group provides a convenient handle for further derivatization into carboxamide pharmacophores, while the 2-chloro group enables late-stage functionalization via nucleophilic substitution. Procurement of this intermediate enables structure-activity relationship (SAR) studies aimed at optimizing fungicidal potency, spectrum, and field performance relative to commercial benchmarks like Thifluzamide [1].

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Discovery

The 2,4,5-trisubstituted thiazole scaffold has demonstrated potent inhibition of HIV-1 reverse transcriptase, with optimized analogs achieving IC50 values as low as 0.010 μM against wild-type virus [2]. The 2-chloro-5-benzoyl-4-trifluoromethyl substitution pattern offers a distinct electronic and steric profile that can be explored for NNRTI activity and resistance profile optimization. Comparative data from Section 3 indicate that certain trisubstituted thiazoles exhibit resistance fold changes (2.6–111) that are more favorable than nevirapine (15.6–371) , highlighting the potential of this scaffold for developing next-generation NNRTIs. The benzoyl carbonyl provides a site for introducing peptidomimetic or heterocyclic extensions to enhance binding to the NNRTI pocket.

Crop Protection Safener Development

Structural analogs such as Flurazole (benzyl 2-chloro-4-trifluoromethylthiazole-5-carboxylate) have established the 2-chloro-4-trifluoromethylthiazole core as a valid scaffold for herbicide safener development [3]. 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole can be hydrolyzed and esterified to generate safener candidates that induce cytochrome P450-mediated herbicide detoxification in crops. The compound's lipophilic trifluoromethyl and benzoyl groups are expected to facilitate plant uptake and distribution, making it a suitable starting point for developing new safeners that expand the selective use of chloroacetanilide herbicides in sensitive crop species.

Kinase Inhibitor Medicinal Chemistry

QSAR modeling of trisubstituted thiazoles as Cdc7 kinase inhibitors has validated the scaffold for anticancer drug discovery [4]. The 2-chloro-5-benzoyl-4-trifluoromethyl substitution pattern provides a versatile template for exploring kinase selectivity and cellular potency. The electron-withdrawing trifluoromethyl and chloro groups modulate the electron density of the thiazole ring, potentially influencing hinge-binding interactions with the kinase ATP pocket. The benzoyl group can be diversified via amide coupling or ketone reduction to optimize pharmacokinetic properties while maintaining kinase inhibitory activity, as supported by the GEP model's ability to predict log(IC50) values across structurally diverse trisubstituted thiazoles [4].

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